2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids and their derivatives can influence a variety of biochemical processes due to their ability to interact with various biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of functional groups .
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with biological targets can result in various effects, including enzyme inhibition and receptor modulation .
Action Environment
Factors such as ph and temperature can influence the reactivity and stability of boronic acids and their derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide. The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves stringent control of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base.
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Such as palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Dimethylformamide, tetrahydrofuran, or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids/Esters: Resulting from oxidation reactions.
Substituted Benzyl Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to form complex biaryl structures.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of organic electronic materials and polymers.
Biological Studies: As a tool for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Bromophenylboronic Acid
- 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific reactivity profile, which allows for selective and efficient formation of carbon-carbon bonds under mild conditions. Its stability and ease of handling make it a preferred choice in various synthetic applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYKRVPNXCGBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454427 | |
Record name | 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477841-90-0 | |
Record name | 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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